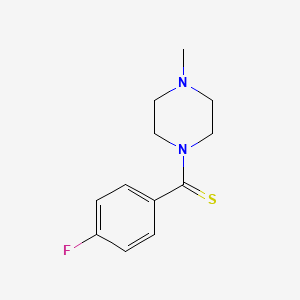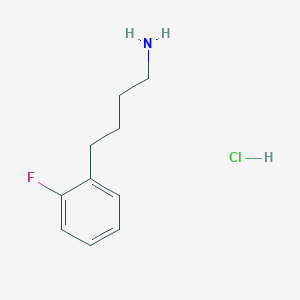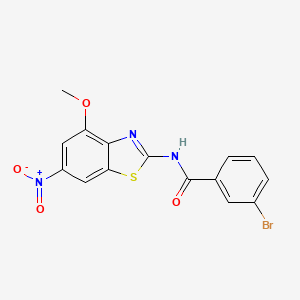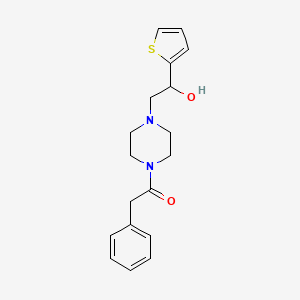
(4-Fluorophenyl)(4-methylpiperazin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-Fluorophenyl)(4-methylpiperazin-1-yl)methanethione" is a derivative of a class of compounds that have been the subject of various studies due to their potential applications in pharmaceuticals and material science. The presence of the fluorophenyl group is a common feature in these compounds, which has been associated with biological activities such as antifungal, antibacterial, and antineoplastic properties .
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials that are combined under specific conditions to yield the desired product. For instance, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound with a similar fluorophenyl moiety, was achieved by reacting 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one with orthophosphoric acid in dry ethanol. The reaction was monitored by TLC and the product was purified using silica gel chromatography .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques such as X-ray diffraction and vibrational spectroscopy. For example, the optimized molecular structure and vibrational frequencies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated both experimentally and theoretically, showing good agreement with XRD data. The stability of the molecule was analyzed using NBO analysis, which highlighted the importance of hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from molecular orbital studies. The HOMO and LUMO analysis of related compounds indicates the charge transfer within the molecule, with the carbonyl group often being the most reactive part due to its electronegativity. This reactivity is crucial for the compound's potential biological activities, as it can influence the binding to biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the fluorine atom and specific functional groups like the carbonyl group can significantly affect the compound's polarity, solubility, and overall reactivity. The first hyperpolarizability of related compounds has been calculated to assess their role in nonlinear optics, which is an important physical property for materials science applications . Additionally, the crystal structure of a similar compound was determined, providing insights into its solid-state properties .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Disposition and Metabolism of SB-649868 : A study by Renzulli et al. (2011) explored the metabolism and disposition of SB-649868, a compound with a related chemical structure, in humans. This research highlighted the compound's metabolic pathways and the primary routes of elimination, which are crucial for understanding the pharmacokinetics of related chemical entities (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Toxicological Studies
- Analytically Confirmed Intoxication by 4-Fluoromethylphenidate : A report by Papa et al. (2019) presents a case of non-fatal intoxication by 4-Fluoromethylphenidate, which shares part of the chemical structure with the compound of interest. This study provides insights into the toxicological effects and analytical detection of such compounds, highlighting the importance of understanding their potential impact on health (Papa, Valli, Di Tuccio, Frison, Zancanaro, Buscaglia, & Locatelli, 2019).
Potential Therapeutic Applications
- Quantitative Imaging of 5-HT(1A) Receptor Binding : A study by Passchier et al. (2000) on the imaging of 5-HT(1A) receptors in healthy volunteers using a related fluorinated compound suggests the potential of such chemicals in developing diagnostic and therapeutic applications, especially in neurological research (Passchier, van Waarde, Pieterman, Elsinga, Pruim, Hendrikse, Willemsen, & Vaalburg, 2000).
Environmental and Occupational Health
- Toxicologic Studies in a Fatal Overdose of Chlorpyrifos and Related Compounds : Osterloh et al. (1983) investigated a death involving chlorpyrifos, a compound that, while distinct, shares relevance in the context of understanding the environmental and occupational hazards of fluorinated and chlorinated organophosphates. This study underscores the importance of safety measures and regulations for handling such chemicals (Osterloh, Lotti, & Pond, 1983).
Orientations Futures
The future research directions for “(4-Fluorophenyl)(4-methylpiperazin-1-yl)methanethione” could include further investigation into its potential applications in various fields. For instance, its anti-inflammatory properties could be explored for potential use in the treatment of inflammatory diseases . Additionally, its structure-activity relationship could be studied to develop more potent analogs .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with various targets, including carbonic anhydrase 2 .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its target proteins and modulate their activity .
Propriétés
IUPAC Name |
(4-fluorophenyl)-(4-methylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZCEULLYLTHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-methylpiperazin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)
![1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515698.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2515701.png)
![3-[(Dimethylamino)carbonothioyl]aminobenzoic acid](/img/structure/B2515703.png)


![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)
![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)